molecular formula C22H28ClNO B3977381 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride

5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride

Cat. No. B3977381
M. Wt: 357.9 g/mol
InChI Key: FISBCBQWCANECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of alkynes and has a molecular formula of C23H28ClNO.

Mechanism of Action

5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride has been shown to interact with certain ion channels in the brain, specifically the voltage-gated potassium channels. This interaction results in the modulation of the activity of these channels, which in turn affects the regulation of synaptic plasticity. 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride has also been shown to have an effect on the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride are still being studied, but some research has shown that it may have a potential role in the treatment of certain neurological disorders such as epilepsy and Parkinson's disease. 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride has also been shown to have an effect on the activity of certain cancer cells, although more research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride in lab experiments is its ability to modulate the activity of certain ion channels in the brain. This makes it a valuable tool for studying the regulation of synaptic plasticity and the role of ion channels in neurological disorders. However, the complex synthesis method and limited availability of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride may be a limitation for some researchers.

Future Directions

There are several future directions for the study of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride. One area of research is in the development of new drugs that target the same ion channels as 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride, but with improved pharmacological properties. Another area of research is in the study of the biochemical and physiological effects of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride on cancer cells, with the goal of developing new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride and its potential applications in the field of neuroscience.
Conclusion:
In conclusion, 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate the activity of certain ion channels in the brain makes it a valuable tool for studying the regulation of synaptic plasticity and the role of ion channels in neurological disorders. Although the complex synthesis method and limited availability of 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride may be a limitation for some researchers, there are several future directions for the study of this compound that hold promise for the development of new drugs and treatments.

Scientific Research Applications

5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of neuroscience, where 5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride has been shown to modulate the activity of certain ion channels in the brain. This modulation has been linked to the regulation of synaptic plasticity, which is the ability of the brain to change in response to experience.

properties

IUPAC Name

5-[benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-21(2,3)23(18-19-12-7-5-8-13-19)17-11-16-22(4,24)20-14-9-6-10-15-20;/h5-10,12-15,24H,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISBCBQWCANECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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